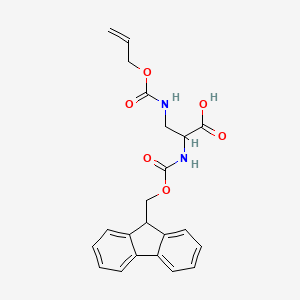

Fmoc-Dap(Aloc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGCCAXXFLGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Crucial Role of Orthogonal Protection in Complex Peptide Synthesis

The synthesis of peptides is a step-by-step process of joining amino acids together. To prevent unwanted reactions, the reactive groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily blocked or "protected". nih.gov In the synthesis of complex peptides, which may involve creating branches, loops, or attaching other molecules like dyes or drugs to specific points on the peptide, a strategy known as orthogonal protection is essential. fiveable.mepeptide.com

Orthogonal protection employs multiple protecting groups in a single molecule, each of which can be removed under a specific set of chemical conditions without affecting the others. fiveable.meorganic-chemistry.org This allows for the selective deprotection and modification of one part of the molecule while the rest remains protected. fiveable.me The most common strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a base (like piperidine), and the more permanent side-chain protecting groups (like t-butyl, or tBu) are removed at the end of the synthesis with a strong acid (like trifluoroacetic acid, or TFA). iris-biotech.de By introducing a third, orthogonally protected amino acid, chemists can perform on-resin modifications at a specific site before the final deprotection step. peptide.com

The Structural and Functional Significance of 2,3 Diaminopropionic Acid Dap

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its defining feature is the presence of a second amino group on its side chain (the β-amino group). This additional amino group makes Dap a valuable tool for peptide chemists for several reasons:

Introducing Positive Charges: The side-chain amino group of Dap can be protonated to carry a positive charge. This is useful for creating peptides that can interact with negatively charged molecules like RNA. sci-hub.st By replacing a longer-chain cationic amino acid like lysine (B10760008) with Dap, the positive charge is brought closer to the peptide backbone, which can influence binding specificity and reduce non-specific interactions. sci-hub.st

Creating Branched Peptides: The β-amino group provides a point for attaching another peptide chain, creating a branched structure. researchgate.net These branched peptides can have unique three-dimensional shapes and can be used to create novel catalysts or to bind metal ions with high efficiency. researchgate.net

Mimicking Other Amino Acids: Dap can be used as a structural mimic for other amino acids. For example, it has been used to study the role of side-chain length and salt bridge formation in protein stability by replacing lysine. sci-hub.st

Site-Specific Modifications: The β-amino group is a chemical handle that can be used to attach a wide variety of other molecules, such as fluorescent dyes, drugs, or chelating agents for diagnostic and therapeutic applications. mdpi.com

The Fmoc/aloc System: a Powerful Orthogonal Strategy

Established Chemical Synthesis Routes for this compound

The conventional synthesis of this compound relies on well-established principles of amino acid protection chemistry, primarily involving a stepwise approach to ensure regioselectivity and high purity of the final product.

Stepwise Protection Strategies for Diaminopropionic Acid Derivatives

The synthesis of this compound typically begins with 2,3-diaminopropionic acid. The process involves the sequential protection of the α-amino and β-amino groups. This stepwise strategy is crucial to prevent the formation of undesired side products and to ensure that the correct protecting groups are installed at the desired positions.

The α-amino group is generally protected first with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This is commonly achieved by reacting the starting diaminopropionic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction conditions are carefully controlled to favor the acylation of the more nucleophilic α-amino group.

Following the protection of the α-amino group, the β-amino group is then protected with the allyloxycarbonyl (Aloc) group. This is typically accomplished using allyl chloroformate in the presence of a suitable base. The choice of the Aloc group is strategic due to its orthogonal nature to the Fmoc group. The Fmoc group is cleaved under basic conditions (e.g., with piperidine), while the Aloc group is stable to these conditions and is selectively removed using palladium-catalyzed reactions. iris-biotech.de This orthogonality is fundamental for its application in SPPS, allowing for the sequential deprotection and functionalization of the two amino groups.

Table 1: Reagents and Conditions for Stepwise Protection of Diaminopropionic Acid

| Step | Protecting Group | Reagent | Base | Solvent |

| 1. α-Amino Protection | Fmoc | Fmoc-Cl | Sodium Carbonate or Triethylamine | Aqueous/Organic mixture |

| 2. β-Amino Protection | Aloc | Allyl Chloroformate | Triethylamine | Anhydrous organic solvent |

Utilisation of Precursors in Regioselective Functionalization

An alternative and widely used strategy for the synthesis of orthogonally protected diaminopropionic acid derivatives involves the use of readily available amino acid precursors, such as aspartic acid (Asp). A common route starts from Fmoc-Asp-OH, where the side-chain carboxylic acid is converted into the corresponding amine via a Curtius rearrangement. tandfonline.comtandfonline.com

This synthetic pathway involves several key transformations:

Formation of an Acyl Azide (B81097): The side-chain carboxylic acid of Fmoc-Asp-OH is converted into an acyl azide.

Curtius Rearrangement: The acyl azide undergoes a thermal or photochemical rearrangement to form an isocyanate.

Trapping of the Isocyanate: The isocyanate is then trapped with a suitable alcohol, such as allyl alcohol, to yield the Aloc-protected β-amino group.

This method offers excellent control over regioselectivity, as the starting material already possesses the desired stereochemistry and the functional groups are at defined positions. A study by Rao et al. described a practical and efficient synthesis of orthogonally protected Fmoc-Dap(Boc/Z/Alloc)-OH starting from Fmoc-Asp-OH. tandfonline.comtandfonline.com This approach highlights the conversion of the side-chain carboxyl group into an acyl azide, followed by Curtius rearrangement and trapping with the appropriate alcohol to install the orthogonal protecting group. tandfonline.comtandfonline.com

Innovative Synthetic Approaches to this compound and its Analogues

To enhance the efficiency and sustainability of synthesizing this compound and related compounds, researchers have explored innovative methodologies that streamline the process and reduce reaction times.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of peptide chemistry, microwave irradiation has been successfully applied to various steps of SPPS, including the coupling of amino acids and the deprotection of protecting groups.

Research has demonstrated that microwave heating can significantly shorten the time required for the synthesis of peptides containing Fmoc-Dap(Alloc)-OH. nih.gov This includes the palladium-catalyzed deprotection of the Aloc group, a reaction that can be sluggish under conventional heating. A study on the microwave-assisted solid-phase synthesis of cyclic peptides reported the efficient removal of the Alloc group from a Dap residue on-resin in minutes, a process that typically takes longer with conventional methods. nih.gov The use of microwave irradiation can lead to higher yields and purities of the final peptide products by minimizing side reactions that can occur during prolonged reaction times.

Table 2: Comparison of Conventional vs. Microwave-Assisted Alloc Deprotection

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Hours | Minutes |

| Temperature | Room Temperature or slightly elevated | Controlled, often higher than conventional |

| Efficiency | Generally lower | Often higher yields and purity |

One-Pot Reaction Strategies for Streamlined Production

One-pot syntheses offer a significant advantage in terms of operational simplicity, reduced waste, and improved time and resource efficiency. The development of one-pot procedures for the synthesis of orthogonally protected diaminopropionic acids represents a major advancement in the field.

Mechanistic and Methodological Aspects of Aloc Deprotection in Fmoc Dap Aloc Oh Constructs

Palladium-Catalyzed Allyloxycarbonyl (Aloc) Group Removal

The removal of the Aloc group is typically achieved through a palladium(0)-catalyzed reaction. highfine.com This process involves the formation of a π-allylpalladium intermediate, which is then intercepted by a nucleophilic scavenger. highfine.com

The most commonly employed catalyst for Aloc deprotection is tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4. researchgate.netfrontiersin.org This air-sensitive catalyst is effective in cleaving the Aloc group under mild conditions. researchgate.netacs.org The phosphine (B1218219) ligands play a crucial role in the catalytic cycle. For instance, modifying the phosphine ligand can influence the reaction rate and stability of the catalyst. Research has shown that using ligands like tri(o-tolyl)phosphine can increase the catalytic reaction rate, potentially allowing for a reduction in the amount of palladium catalyst needed. google.com Furthermore, the development of air-stable palladium complexes, such as Pd(PPh3)2Cl2, in combination with specific scavengers, has been explored to overcome the limitations associated with the air-sensitivity of Pd(PPh3)4. acs.org

The general mechanism for Pd(0)-catalyzed Aloc deprotection is as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the allyl-oxygen bond of the Aloc-protected amine, forming a π-allylpalladium(II) complex.

Nucleophilic Attack: A scavenger attacks the π-allyl moiety of the complex.

Reductive Elimination: The allylated scavenger is released, and the Pd(0) catalyst is regenerated, completing the catalytic cycle. The deprotected amine is released as a carbamic acid, which decarboxylates to the free amine.

Scavengers are essential for the successful removal of the Aloc group as they trap the reactive allyl cation, preventing side reactions such as the re-alkylation of the deprotected amine. nih.govresearchgate.net The choice of scavenger can significantly impact the reaction's efficiency and cleanliness.

Commonly used scavengers include:

Morpholine (B109124): A basic amine scavenger that effectively traps the allyl group. nih.govgoogle.com However, its basicity can lead to the formation of salts with the deprotected product. nih.gov

Phenylsilane (B129415) (PhSiH3): A non-basic scavenger that acts as a hydride donor. researchgate.netnih.gov It is often preferred as it avoids the formation of basic byproducts and can lead to clean and rapid deprotection. frontiersin.orgnih.gov

Dimethylamine-borane complex (Me2NH·BH3): This scavenger has been shown to be highly effective for the quantitative removal of the Aloc group from secondary amines on a solid support, outperforming morpholine and phenylsilane in some cases. researchgate.net

Meldrum's acid and Triethylsilane (TES-H): A combination of these reagents with an air-stable palladium catalyst has been developed to provide high yields and prevent N-allylated byproducts. acs.org

The selection of the scavenger is critical and often depends on the specific peptide sequence and reaction conditions.

The kinetics of Aloc deprotection can be influenced by several factors, including the catalyst, scavenger, solvent, and the peptide sequence itself. researchgate.netnih.gov Studies have shown that the deprotection of Aloc from a primary amine, like the β-amino group of Dap, can have different reaction kinetics compared to its removal from secondary amines. researchgate.net

Optimization of reaction conditions is crucial for achieving complete and selective Aloc cleavage without affecting other protecting groups. This often involves:

Catalyst Loading: Using the appropriate amount of palladium catalyst is key. Typically, 0.1 to 0.3 equivalents are used. google.com

Scavenger Concentration: An excess of the scavenger (e.g., 5-10 equivalents) is generally used to ensure efficient trapping of the allyl group. google.com

Solvent: Dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF) are common solvents for Aloc deprotection. frontiersin.orggoogle.com

Reaction Time: Deprotection is often rapid, with reaction times ranging from 10 to 30 minutes. google.com In some cases, repeated treatments may be necessary to ensure complete removal. google.com

Monitoring the reaction progress using techniques like HPLC can help in determining the optimal reaction time. thermofisher.com

Role and Selection of Scavengers in Aloc Deprotection (e.g., Phenylsilane, Morpholine)

Addressing Challenges in Aloc Deprotection during Complex Peptide Synthesis

While Aloc deprotection is a powerful tool, challenges can arise, especially during the synthesis of complex or long peptides.

Incomplete removal of the Aloc group can be a significant issue, leading to a mixture of products that are difficult to separate. rsc.org This can be particularly problematic in solid-phase synthesis where the peptide is attached to a resin support.

Several factors can contribute to incomplete deprotection, including:

Steric hindrance: The accessibility of the Aloc group to the palladium catalyst can be hindered by the surrounding peptide sequence or by peptide aggregation on the resin.

Catalyst deactivation: The palladium catalyst can be deactivated by certain amino acid residues, such as those containing sulfur. researchgate.net

Sluggish reaction kinetics: In some sequences, the deprotection reaction can be slow. sigmaaldrich.com

Strategies to overcome incomplete Aloc deprotection include:

Repeated Deprotection Cycles: Treating the peptide-resin with fresh catalyst and scavenger multiple times can drive the reaction to completion. google.com

Optimization of Reaction Conditions: Modifying the solvent, temperature, or choice of scavenger can improve the reaction efficiency. For instance, using a more effective scavenger like dimethylamine-borane complex for secondary amines has been reported. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the cleavage of Aloc groups, potentially reducing reaction times and improving yields. acs.org

Alternative Catalysts: Investigating different palladium catalysts or ligands that may be more robust or have better access to the reaction site. google.com

Monitoring the Reaction: Utilizing analytical techniques like HPLC to monitor the disappearance of the Aloc-protected species can ensure the reaction is complete before proceeding to the next step. thermofisher.com

In a study on the synthesis of a complex peptide, double coupling of Fmoc-Dap(Alloc)-OH was found to be necessary, and the subsequent Aloc removal was carried out using Pd(PPh3)4 and phenylsilane. frontiersin.org This highlights the need for sequence-specific optimization of both coupling and deprotection steps.

Considerations for Palladium Catalyst Deactivation in the Presence of Specific Amino Acid Residues (e.g., Cysteine)

A significant challenge in the palladium-catalyzed deprotection of the Aloc group is the potential for catalyst deactivation, or "poisoning," by certain amino acid residues within the peptide sequence. bachem.com Sulfur-containing amino acids, namely cysteine (Cys) and methionine (Met), are particularly problematic. orgsyn.orgthieme-connect.de

The sulfur atom in the side chain of cysteine possesses lone pairs of electrons that can strongly coordinate to the palladium metal center. acs.org This interaction can lead to the formation of stable palladium-sulfur complexes, which act as catalyst inhibitors, effectively sequestering the active Pd(0) species and halting the catalytic cycle. acs.orgnih.gov In the context of Aloc deprotection, the presence of a cysteine residue in the peptide chain has been reported to cause the complete failure of the reaction due to this poisoning effect. beilstein-journals.org This severely limits the application of the Aloc protecting group in the synthesis of cysteine-containing peptides when standard deprotection protocols are used.

To overcome this limitation, several strategies have been investigated. These approaches primarily focus on the choice of palladium source, the use of specific additives, and the optimization of reaction conditions to either protect the catalyst from the sulfur-containing residue or to utilize a catalytic system that is more resistant to poisoning. For instance, while not specific to Aloc removal, research in the broader field of chemical protein synthesis has shown that certain water-soluble palladium(II) complexes can effectively mediate reactions even in the presence of cysteine under specific conditions, such as those for native chemical ligation. researchgate.netnih.gov It has been hypothesized that additives like 4-mercaptophenylacetic acid (MPAA) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) may chelate to the palladium, modulating its reactivity. researchgate.net The selection of appropriate ligands for the palladium catalyst is also crucial, as the ligand can influence the catalyst's susceptibility to poisoning. acs.org

| Challenge | Problematic Residue | Mechanism of Deactivation | Reported Mitigation Strategies/Observations | Reference |

|---|---|---|---|---|

| Catalyst Poisoning | Cysteine (Cys), Methionine (Met) | The sulfur atom's lone pair coordinates strongly to the Pd center, forming inactive complexes and preventing catalytic turnover. | In related Pd-catalyzed reactions, specific ligands (e.g., RuPhos) can enable C-S bond formation, suggesting ligand choice is critical. | nih.gov |

| Catalyst Poisoning | Cysteine (Cys) | S-nucleophiles can act as efficient ligands for Pd, poisoning the catalyst. Reactions must often be conducted under strictly oxygen-free conditions. | A prudent choice of ligand (e.g., BIPHEPHOS) can create a Pd catalyst system suitable for the allylation of Cys-containing peptides. | acs.org |

| Deprotection Failure | Cysteine (Cys) | The sulfur atom in the cysteine moiety is known to poison palladium catalysts, leading to complete failure of Aloc deprotection. | Avoided use of Fmoc-Lys(Alloc)-OH in a strategy for synthesizing a cysteine-containing peptide, opting for an alternative protecting group (Mtt or Mmt). | beilstein-journals.org |

| General Catalyst Poisoning | Sulfur-containing amino acids | Sulfur compounds poison hydrogenation catalysts. | Using liquid ammonia (B1221849) as a solvent for palladium-catalyzed hydrogenolysis can greatly diminish catalyst poisoning. | orgsyn.org |

Maintenance of Stereochemical Integrity During Deprotection Steps

Preserving the stereochemical integrity of all chiral centers is paramount during peptide synthesis. A critical concern is whether the conditions used for deprotection can induce racemization, particularly at the α-carbon of the amino acid residue. For Fmoc-Dap(Aloc)-OH, this applies to the chiral center of the diaminopropionic acid backbone.

Research findings consistently indicate that the palladium-catalyzed removal of the Aloc group is a mild process that proceeds without significant racemization. uva.nl The mechanism of Pd(0)-catalyzed deallyloxycarbonylation does not directly involve the abstraction of the α-proton of the amino acid. The reaction proceeds via oxidative addition of the palladium into the allyl-oxygen bond, formation of a π-allyl-palladium intermediate, and subsequent decarboxylation and capture of the allyl group by a scavenger. google.com Since the C-H bond at the stereocenter is not broken during this process, the risk of epimerization is minimal.

Studies involving the synthesis of complex peptides and other molecules using Aloc protection have confirmed the stereochemical safety of this method. For example, a palladium-catalyzed transprotection process to convert Aloc-protected amino amides into their Boc-derivatives was shown to proceed without noticeable racemization. uva.nl Similarly, synthetic routes developed for orthogonally protected amino acids, including derivatives of 2,3-diaminopropanoic acid, have demonstrated that the stereochemistry of the starting material is preserved throughout the synthetic sequence, which can include steps like reductive amination that are known to pose a risk for racemization if not controlled. nih.govresearchgate.net The inherent mildness and mechanistic pathway of the Pd-catalyzed Aloc deprotection make it a reliable method for maintaining the stereochemical purity of the Dap residue within a peptide chain.

| Compound/Process | Method | Observation on Stereochemistry | Reference |

|---|---|---|---|

| Alloc-protected α-amino amides | Pd-catalyzed transprotection in the presence of an acylating agent. | The method proceeds without noticeable racemization. | uva.nl |

| Nα-acyl-protected amino acids | General discussion of acylation/coupling. | High degree of racemization can occur during coupling via azlactone formation, but this is distinct from the Aloc deprotection step. | wiley-vch.de |

| Protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters | Synthesis via reductive amination of an α-amino aldehyde derived from d-serine. | The process proceeded with no change in the configuration of the chiral carbon, preserving the stereochemistry of the starting amino acid. | nih.gov |

| Synthesis of allyl amine derivatives from α-amino acids | Aldehyde olefination pathway. | The method proved to be crucial for the preservation of stereochemical integrity. | researchgate.net |

Advanced Applications of Fmoc Dap Aloc Oh in Peptide Architecture Design

Synthesis of Constrained Peptides and Peptidomimetics

The ability to introduce conformational constraints is crucial for enhancing the biological activity and stability of peptides. Fmoc-Dap(Aloc)-OH serves as a key reagent in the synthesis of such constrained peptides and peptidomimetics through various cyclization strategies.

Methodologies for Cyclic Peptide Formation via Side-Chain Cyclization

The orthogonal nature of the Fmoc and Aloc protecting groups is instrumental in the formation of cyclic peptides through side-chain to side-chain or side-chain to backbone cyclization. sigmaaldrich.com After the assembly of the linear peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), the Aloc group on the Dap side chain can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). frontiersin.orgrsc.org This exposes the β-amino group for subsequent intramolecular reaction.

This strategy has been successfully employed in the synthesis of lactam-bridged peptides. nih.gov For instance, in the creation of cyclic peptide lectinomimics, the side chains of Dap and Aspartic acid (Asp) were used for on-resin cyclization. nih.gov The Aloc group on Dap and an allyl ester on the Asp side chain were selectively removed, followed by amide bond formation to create the cyclic structure. nih.gov This on-resin cyclization is often efficient and minimizes the formation of byproducts like aspartimide. nih.gov

Development of Branched Peptide Scaffolds for Enhanced Functionality

The β-amino group of the Dap residue, once deprotected, provides a convenient point for creating branched peptide structures. This allows for the attachment of additional peptide chains or other functional moieties, leading to scaffolds with enhanced binding affinity or multivalency. The synthesis of branched peptides often involves completing the primary peptide chain, followed by the selective deprotection of the Aloc group on the Dap residue and subsequent elongation from the newly exposed amine. sigmaaldrich.com This approach has been utilized in the development of di-epitopic peptides and other complex constructs. sigmaaldrich.com

Incorporation into Macrocyclic Peptide Systems (e.g., Lipopeptide Antibiotics)

This compound is a critical component in the synthesis of several macrocyclic lipopeptide antibiotics, which often feature complex cyclic cores essential for their biological activity. rsc.orgresearchgate.net In the synthesis of analogues of the calcium-dependent lipopeptide antibiotic malacidin A, Fmoc-Dap(Alloc)-OH was used to introduce the Dap residue that forms part of the macrocycle. frontiersin.orgresearchgate.net The synthesis involved assembling the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, followed by the selective removal of the Aloc group from the Dap residue to enable macrocyclization. frontiersin.orgresearchgate.net

Similarly, in the synthesis of brevicidine and laterocidine analogues, Fmoc-Dap(Alloc)-OH was incorporated to replace a threonine residue, allowing for the formation of a more stable amide linkage within the macrocycle instead of the native ester bond. rsc.org This modification, while in some cases reducing antibacterial activity, significantly increased the hydrolytic stability of the resulting lipopeptide. rsc.org The synthesis involved on-resin macrolactamization after the simultaneous deprotection of the Alloc group and a C-terminal allyl ester. rsc.org

Engineering of Multi-functionalized Peptides through Orthogonal Functionalization

The orthogonal protection strategy offered by this compound is a powerful tool for creating multi-functionalized peptides where different parts of the molecule can be selectively modified. sigmaaldrich.com The Fmoc group is removed under basic conditions (e.g., piperidine), while the Aloc group requires a palladium catalyst for cleavage. This allows for a stepwise modification process.

For example, a peptide chain can be assembled using Fmoc-SPPS. Then, the Aloc group on a Dap residue can be removed to attach a specific label or functional group to the side chain. Subsequently, the N-terminal Fmoc group can be removed to modify the N-terminus of the peptide. This orthogonal approach is compatible with other protecting groups like tert-butyl (tBu) and trityl (Trt) based side-chain protections, further expanding the possibilities for creating complex, multi-functionalized peptide architectures. iris-biotech.de This methodology is crucial for synthesizing peptide probes, conjugates, and other advanced biomaterials.

Introduction of Non-Canonical Amino Acid Residues for Modified Peptide Properties

This compound itself is a non-canonical amino acid, and its incorporation can significantly alter the properties of a peptide. iris-biotech.de The diaminopropionic acid residue introduces a potential branching point and can influence the peptide's conformation and charge distribution.

Furthermore, the deprotected β-amino group of the Dap residue can serve as an anchor point for the introduction of other non-canonical amino acid residues or various chemical moieties. This allows for the site-specific modification of peptides to enhance their stability, target affinity, or to introduce novel functionalities. For example, the lipidation of peptides by attaching a fatty acid to the Dap side chain can enhance their membrane-permeating properties, a strategy used in the development of lipopeptide antibiotics.

Exploration of Stereochemical Control in De Novo Peptide Design Utilizing this compound

Stereochemistry plays a critical role in determining the three-dimensional structure and biological activity of peptides. The use of enantiomerically pure Fmoc-D-Dap(Aloc)-OH or Fmoc-L-Dap(Aloc)-OH allows for precise control over the stereochemistry at the Dap position. This is crucial in de novo peptide design, where the goal is to create novel peptide structures with predefined functions.

By strategically placing D-amino acids, such as D-Dap, into a peptide sequence, chemists can induce specific turns or secondary structures that would not be accessible with only L-amino acids. This can lead to peptides with increased resistance to proteolytic degradation and enhanced biological activity. The ability to control the stereochemistry of the Dap residue, combined with the versatility of its side chain for cyclization and functionalization, makes this compound a powerful tool for exploring the vast conformational space of peptides and designing novel therapeutic and biotechnological agents. In the synthesis of malacidin A analogues, for example, both L- and D-amino acids were strategically incorporated to achieve the desired structure and activity. frontiersin.org

Fmoc Dap Aloc Oh in Bioconjugation and Chemical Biology Research

Site-Specific Labeling and Derivatization of Peptides for Biological Probes

The core advantage of using Fmoc-Dap(Aloc)-OH in solid-phase peptide synthesis (SPPS) is the ability to perform selective modifications on the peptide side chain. iris-biotech.de After the incorporation of the Dap residue into the growing peptide chain, the Aloc group can be selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], without affecting the Fmoc-protected N-terminus or other acid-labile side-chain protecting groups. nih.govfrontiersin.org This unmasks a primary amine on the Dap side chain, which serves as a versatile chemical handle for the covalent attachment of various reporter molecules, tags, or therapeutic agents. nih.gov

Covalent Attachment of Fluorescent Tags

The side-chain amino group of the Dap residue, once deprotected, is an excellent nucleophile for reaction with a wide array of fluorescent dyes. This allows for the site-specific labeling of peptides, which is crucial for creating probes to study biological processes like protein interactions, cellular uptake, and localization. Tryptophan can be used as an intrinsic fluorescent label, but its utility can be limited by quenching effects and its emission's sensitivity to the local environment. peptide.com External fluorescent tags offer a broader range of photophysical properties.

In one study, this compound was incorporated into a peptide sequence. nih.gov Following the selective removal of the Aloc group, the exposed amine was functionalized. For instance, the fluorescent tag NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazol) was successfully coupled to the deprotected Dap side chain to act as a fluorescent identification marker. nih.gov This strategy demonstrates the direct attachment of a fluorophore to a specific site on the peptide, enabling the creation of precisely labeled biological probes. nih.gov This approach is analogous to methods where the side chain of lysine (B10760008) is used as an attachment point for dyes like rhodamine B, underscoring the versatility of using a free side-chain amine for bioconjugation. beilstein-journals.org

| Labeling Strategy Component | Description | Example Reagents | Reference |

| Amino Acid Building Block | Provides an orthogonally protected side-chain amine. | This compound | nih.govfrontiersin.org |

| Deprotection Step | Selectively removes the Aloc group to expose the amine. | Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) | nih.govfrontiersin.org |

| Fluorescent Tag | A molecule that is attached to the exposed amine for detection. | NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazol), Rhodamine B derivatives | nih.govbeilstein-journals.org |

Conjugation to Chelating Moieties for Imaging and Therapeutic Applications

The same principle of site-specific modification allows for the conjugation of chelating agents to peptides. These chelators can sequester metal ions used in medical imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), or for therapeutic purposes in radionuclide therapy. google.comnih.govgoogle.com

The deprotected side-chain amine of a Dap residue can be acylated with a derivative of a macrocyclic chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). nih.govgoogle.com Once conjugated to the peptide, the chelator can be complexed with a suitable metal ion. For PET imaging, positron-emitting metals like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) are often used. google.com This creates a peptide-based radiopharmaceutical that can be targeted to specific tissues or cell types, for example, by incorporating a receptor-binding peptide sequence. google.com This methodology is crucial for developing targeted diagnostic and therapeutic agents, often referred to as "theranostics."

Development of Peptide-Based Tools for Interrogating Biological Pathways

Peptides synthesized using this compound serve as powerful tools for investigating complex biological pathways. The ability to introduce specific modifications allows for the fine-tuning of a peptide's structure and function, enabling researchers to probe protein-protein interactions, enzyme activity, and receptor signaling.

For example, peptides can be engineered to act as inhibitors of specific enzymes or as antagonists for cellular receptors. The incorporation of Dap and subsequent modification can be used to create structurally diverse peptide libraries. One such approach involved the creation of a bicyclic peptide library where this compound provided a key cyclization point. nih.gov These structurally constrained peptides were then screened to identify potent inhibitors of the Ras protein, a critical target in cancer research. nih.gov Similarly, bicyclic peptides targeting Gαi proteins were synthesized using this compound, providing tools to modulate G protein-coupled receptor (GPCR) signaling pathways. nih.gov The Dap residue itself can also be a critical component of a peptide's biological activity, as demonstrated in the synthesis of the calcium-dependent lipopeptide antibiotic malacidin A, where this compound was an essential building block. frontiersin.org

Strategies for Protein Engineering and Post-Translational Modification Mimicry

This compound is an invaluable reagent for protein engineering and creating mimics of post-translational modifications (PTMs). chemimpex.com It allows for the insertion of a non-canonical amino acid at a predetermined position in a synthetic peptide or protein. The exposed side-chain amine after Aloc deprotection can be further modified to replicate natural PTMs, such as lysine acetylation or methylation, allowing for detailed studies of how these modifications influence protein structure and function. iris-biotech.de

Furthermore, the β-amino group of Dap facilitates the creation of branched peptides, which can be used to mimic complex structures like glycosylated or ubiquitinated proteins. This is critical for studying the roles of these modifications in cell signaling and disease. For instance, the side chain can serve as an anchor point to build a glycan structure, mimicking a glycosylation site on a protein. The orthogonal protection strategy offered by this compound provides the precise control needed to construct these complex, non-linear peptide architectures. iris-biotech.de

Applications in Targeted Molecular Delivery Systems

The unique chemical properties of this compound make it highly suitable for the development of targeted molecular delivery systems, such as peptide-drug conjugates (PDCs). chemimpex.com In this approach, a peptide with high affinity for a specific cell surface receptor (e.g., one overexpressed on cancer cells) is used to deliver a cytotoxic drug directly to the target cells, minimizing off-target toxicity.

The synthesis of these conjugates can leverage this compound to introduce a specific attachment point for the drug molecule. After the peptide is synthesized, the Aloc group is removed, and the drug is covalently linked to the Dap side chain. Research has shown that peptide-methotrexate conjugates, for example, exhibited enhanced cytotoxicity against drug-resistant cancer cells, demonstrating the potential of this approach to overcome drug resistance. A more complex system was designed for assembling a targeting ligand, a peptidic spacer, a fluorescent tag, and a chelating core for attaching cytotoxic molecules, highlighting the modularity that building blocks like this compound provide for creating multifunctional delivery platforms. beilstein-journals.org

| System Component | Function | Example | Reference |

| Targeting Ligand | Binds to a specific receptor on target cells. | DUPA (targets PSMA on prostate cancer cells) | beilstein-journals.org |

| Linker/Scaffold | Connects the targeting ligand to the payload and provides an attachment point. | Peptide backbone containing a Dap residue from this compound. | beilstein-journals.org |

| Payload | The therapeutic or imaging agent to be delivered. | Methotrexate, Rhodamine B, Chelators for radionuclides. | beilstein-journals.org |

Comparative Analysis with Alternative Orthogonally Protected Diaminopropionic Acid Derivatives

Comparative Study with Fmoc-Dap(Boc)-OH: Contrasting Orthogonality and Application Landscapes

The most common partner in Fmoc-based solid-phase peptide synthesis (SPPS) is the acid-labile tert-butyloxycarbonyl (Boc) group. iris-biotech.de The comparison between Fmoc-Dap(Aloc)-OH and Fmoc-Dap(Boc)-OH is a classic example of true chemical orthogonality.

Orthogonality: The deprotection conditions for the Aloc and Boc groups are fundamentally different and non-interfering.

Aloc Group Removal: The Aloc group is cleaved under very mild, neutral conditions via palladium(0)-catalyzed allyl transfer. google.com A typical reagent cocktail is Pd(PPh₃)₄ with a scavenger like phenylsilane (B129415) (PhSiH₃) in a solvent such as dichloromethane (B109758) (DCM). frontiersin.orguci.edu These conditions leave acid-labile groups like Boc and t-butyl ethers completely untouched. iris-biotech.de

Boc Group Removal: The Boc group requires strong acid for cleavage, typically trifluoroacetic acid (TFA), often in a cocktail with scavengers to prevent side reactions. iris-biotech.de These conditions are harsh and will cleave most other acid-sensitive protecting groups.

This strict orthogonality makes the Fmoc/Aloc combination highly valuable for synthesizing complex peptides where multiple, distinct protection schemes are required. For instance, a peptide can be assembled on a resin using this compound and other standard Fmoc/tBu protected amino acids. The Aloc group can then be selectively removed on-resin to allow for side-chain modification (e.g., branching, cyclization, or conjugation) while all Boc/tBu groups remain protected. Finally, the Boc/tBu groups are removed during the final cleavage from the resin with TFA.

Application Landscapes: While both derivatives are used to incorporate Dap, their application landscapes diverge based on their deprotection chemistry.

This compound is favored for the synthesis of complex structures requiring on-resin, site-specific side-chain manipulation. Its use is documented in the synthesis of lipopeptide antibiotics like Malacidin A, where the Dap side chain is used for macrolactamization after selective Aloc removal. frontiersin.org

Fmoc-Dap(Boc)-OH is a more standard, workhorse derivative for incorporating Dap into linear peptides or for syntheses where side-chain modification is not required or is performed post-synthesis in solution. peptide.com It is a staple in Fmoc/tBu chemistry. peptide.com

| Feature | This compound | Fmoc-Dap(Boc)-OH |

|---|---|---|

| Side-Chain Protecting Group | Aloc (Allyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Deprotection Condition | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃), neutral pH | Strong acid (e.g., Trifluoroacetic Acid - TFA) |

| Orthogonality to Fmoc/tBu | Fully orthogonal | Side-chain deprotection occurs concurrently with tBu groups during final cleavage |

| Primary Application | On-resin side-chain modification, synthesis of cyclic and branched peptides | Incorporation of Dap in standard Fmoc SPPS; simpler peptide structures |

Evaluation against Fmoc-Dap(Adpoc)-OH: Deprotection Profiles and Synthetic Versatility

The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group represents a variation on acid-labile protection, offering a different level of sensitivity compared to Boc.

Deprotection Profiles:

Adpoc Group Removal: The Adpoc group is significantly more acid-labile than Boc. It can be cleaved using very mild acidic conditions, such as 3% TFA in DCM, which are often insufficient to remove Boc or t-butyl groups completely.

Aloc Group Removal: As established, Aloc removal is palladium-based and orthogonal to all acid-labile groups.

This compound, conversely, offers absolute and unambiguous orthogonality to the entire family of acid-labile protecting groups (Boc, tBu, Trt, Adpoc). This removes any risk of premature deprotection of other side chains, providing more robust and predictable synthetic versatility, especially in the automated synthesis of highly complex molecules where multiple orthogonal layers are essential.

| Feature | This compound | Fmoc-Dap(Adpoc)-OH |

|---|---|---|

| Side-Chain Protecting Group | Aloc (Allyloxycarbonyl) | Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) |

| Deprotection Condition | Pd(0) catalyst, neutral pH | Mild acid (e.g., 3% TFA in DCM) |

| Orthogonality to Boc/tBu | Fully orthogonal | Quasi-orthogonal (based on differential acid lability) |

| Synthetic Niche | Robust on-resin modification when acid-labile groups must remain. | Syntheses requiring tiered acid lability for sequential deprotection. |

Distinction from Hydrazine-Labile Protecting Groups: Fmoc-Dap(Dde) and Fmoc-Dap(ivDde)-OH

A third major class of orthogonal protection involves hydrazine-labile groups, primarily Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its more robust successor, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).

Distinction in Chemistry:

Aloc Removal: Requires a palladium(0) catalyst.

Dde/ivDde Removal: These groups are cleaved using a 2% solution of hydrazine (B178648) in DMF. sigmaaldrich.combachem.com This condition is orthogonal to both acid-labile (Boc) and palladium-labile (Aloc) groups.

Key Differences and Considerations:

Stability and Robustness: The original Dde group was found to be somewhat unstable, with reports of partial loss during repeated piperidine (B6355638) treatments for Fmoc removal and potential migration within the peptide chain. sigmaaldrich.comresearchgate.net The more sterically hindered ivDde group was developed to overcome these issues, showing greater stability in Fmoc SPPS. alfa-chemistry.comglpbio.com However, this increased stability can sometimes make the ivDde group difficult to remove completely, especially in sterically hindered sequences. sigmaaldrich.comresearchgate.net

Compatibility: A critical point is that hydrazine also cleaves the Fmoc group. peptide.comsigmaaldrich.com Therefore, before Dde/ivDde removal, the N-terminal Fmoc group must be replaced with a stable group, typically Boc. peptide.comsigmaaldrich.com This adds an extra step to the synthesis not required when using the Aloc group. Furthermore, the Aloc group is not compatible with hydrazine, as the double bond can be reduced, though this can be suppressed by adding allyl alcohol. google.com

Synthetic Choice: The Fmoc/ivDde strategy is a standard and powerful approach for creating cyclic and branched peptides. The choice between Aloc and ivDde often comes down to the specific requirements of the synthesis, such as the presence of other functional groups, cost, and concerns about residual palladium contamination.

| Feature | This compound | Fmoc-Dap(ivDde)-OH |

|---|---|---|

| Side-Chain Protecting Group | Aloc (Allyloxycarbonyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |

| Deprotection Condition | Pd(0) catalyst, neutral pH | 2% Hydrazine in DMF glpbio.com |

| Orthogonality | Orthogonal to acid- and hydrazine-labile groups. | Orthogonal to acid- and Pd(0)-labile groups. |

| Key Consideration | Requires palladium catalyst; potential for metal contamination. | Requires N-terminal Boc protection prior to deprotection; ivDde can be difficult to remove. sigmaaldrich.com |

Comparison with Homologous Diaminobutanoic Acid Derivatives: Fmoc-Dab(Aloc)-OH

This comparison shifts focus from the protecting group to the amino acid scaffold itself. L-2,4-diaminobutanoic acid (Dab) is a homolog of Dap, featuring one additional methylene (B1212753) group in its side chain.

Structural and Functional Differences:

This compound: Incorporates 2,3-diaminopropionic acid, which has a shorter side chain.

Fmoc-Dab(Aloc)-OH: Incorporates 2,4-diaminobutanoic acid, providing a longer, more flexible side chain.

Since the side-chain protecting group (Aloc) is the same for both, their deprotection chemistry is identical. The selection is therefore based purely on the desired spatial and structural outcome of the final peptide.

| Feature | This compound | Fmoc-Dab(Aloc)-OH |

|---|---|---|

| Amino Acid Scaffold | L-2,3-Diaminopropionic acid (Dap) | L-2,4-Diaminobutanoic acid (Dab) |

| Side-Chain Length | Shorter (C3 backbone) | Longer (C4 backbone) |

| Deprotection Chemistry | Identical (Palladium(0)-catalyzed Aloc removal) | |

| Impact on Peptide Structure | Creates tighter loops in cyclic peptides; places modifications closer to the backbone. | Creates larger, more flexible loops in cyclic peptides; extends modifications further from the backbone. |

Broader Context of Orthogonal Protecting Group Strategies in Contemporary Peptide Synthesis

This compound is one tool in a large and expanding toolbox of orthogonal protecting groups that enable the synthesis of increasingly sophisticated biomolecules. Understanding its place in this broader context is key to appreciating its value.

Trityl-Based Groups (Mtt, Mmt): The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups offer another layer of acid-lability. sigmaaldrich.comadvancedchemtech.com They are extremely sensitive to acid and can be removed with solutions as dilute as 1% TFA in DCM, conditions that leave Boc and other more robust acid-labile groups intact. sigmaaldrich.comresearchgate.net Mmt is even more labile than Mtt. sigmaaldrich.com This allows for a three-tiered acid-labile strategy: Mmt (very mild acid), Boc (strong acid), and resin cleavage (very strong acid).

Azido (B1232118) Functionalities (N₃): The azido group is a unique "masked amine" that offers exceptional orthogonality. iris-biotech.de It is stable to the basic conditions of Fmoc removal, the acidic conditions of Boc/tBu removal, and the palladium-catalyzed conditions of Aloc removal. google.comiris-biotech.de The azide (B81097) is typically reduced to an amine using phosphines (e.g., triphenylphosphine) or thiols. iris-biotech.de This makes azido-protected amino acids invaluable for syntheses requiring multiple, independent deprotection steps. Furthermore, the azide can participate directly in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

A synthetic chemist can thus devise a strategy for a highly complex peptide using a combination of these groups. For example:

Nα-Fmoc: for temporary backbone elongation. iris-biotech.de

tBu, Boc, Pbf: for permanent side-chain protection, removed during final cleavage.

Aloc: on a Dap residue for palladium-mediated side-chain cyclization.

ivDde: on a Lys residue for hydrazine-mediated attachment of a fluorescent label.

Azido: on another residue for a final "click" conjugation to a cell-penetrating peptide.

This multi-layered orthogonal approach, where each protecting group is addressed by a specific and non-interfering chemical reaction, is the cornerstone of modern, complex peptide synthesis.

| Protecting Group Class | Example(s) | Typical Deprotection Reagent(s) | Key Feature |

|---|---|---|---|

| Base-Labile | Fmoc | 20% Piperidine in DMF | Standard for Nα-protection in SPPS. iris-biotech.de |

| Acid-Labile (Standard) | Boc, tBu | ~95% Trifluoroacetic Acid (TFA) | Standard for side-chain protection; removed on final cleavage. iris-biotech.de |

| Acid-Labile (Hyper-sensitive) | Mtt, Mmt | 1-2% TFA in DCM | Allows selective deprotection in the presence of Boc/tBu groups. sigmaaldrich.com |

| Palladium-Labile | Aloc | Pd(PPh₃)₄ / Scavenger | Orthogonal to acid- and base-labile groups. google.com |

| Hydrazine-Labile | Dde, ivDde | 2% Hydrazine in DMF | Orthogonal to acid- and palladium-labile groups. |

| Reduction-Labile | Azido (N₃) | Phosphines (e.g., PPh₃) | Highly orthogonal; enables "click chemistry". iris-biotech.de |

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(allyloxycarbonyl)-L-diaminopropionic acid |

| Fmoc-Dap(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-butyloxycarbonyl)-L-diaminopropionic acid |

| Fmoc-Dap(Adpoc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(1-(1-adamantyl)-1-methylethoxycarbonyl)-L-diaminopropionic acid |

| Fmoc-Dap(Dde)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminopropionic acid |

| Fmoc-Dap(ivDde)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid |

| Fmoc-Dab(Aloc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(allyloxycarbonyl)-L-diaminobutanoic acid |

| Mtt | 4-Methyltrityl |

| Mmt | 4-Methoxytrityl |

Analytical and Characterization Methodologies in Fmoc Dap Aloc Oh Peptide Research

Advanced Chromatographic Techniques for Purity and Sequence Integrity Assessment (e.g., Reverse-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-Dap(Aloc)-OH and the peptides derived from it. Specifically, Reverse-Phase HPLC (RP-HPLC) is the most common chromatographic technique used to assess the purity of the this compound building block and to monitor the progress of peptide synthesis and purification. nih.govrsc.org

The principle of RP-HPLC involves a non-polar stationary phase (typically a C18-modified silica) and a polar mobile phase. Peptides and amino acid derivatives are separated based on their hydrophobicity; more hydrophobic molecules have a stronger affinity for the stationary phase and thus elute later. For this compound, a purity of ≥98.5% is often required for use in solid-phase peptide synthesis (SPPS). nih.govnih.gov The analysis is typically performed using a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. This allows for the effective separation of the target compound from any impurities, such as byproducts from its synthesis or degradation products. nih.govcnr.it

Following peptide synthesis, RP-HPLC is used to analyze the crude peptide product and to purify it to homogeneity. By comparing the chromatogram of the crude product to that of the purified peptide, researchers can assess the efficiency of the synthesis and purification protocol.

Table 1: Typical RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Description | Common Conditions |

|---|---|---|

| Stationary Phase (Column) | The non-polar medium through which the sample passes. | C18 (Octadecyl-silica) nih.govcnr.it |

| Mobile Phase | The polar solvent that carries the sample through the column. | A gradient of Acetonitrile (ACN) and water, often containing an ion-pairing agent. nih.govcnr.it |

| Ion-Pairing Agent | Added to the mobile phase to improve peak shape and resolution of peptides and amino acids. | 0.1% Trifluoroacetic Acid (TFA) cnr.it |

| Detection | Method used to visualize the separated compounds as they elute from the column. | UV Absorbance at 214 nm, 220 nm, or 280 nm |

| Purity Standard | The minimum acceptable purity for use in synthesis. | ≥98.5% nih.govnih.govnih.gov |

High-Resolution Spectrometric Methods for Structural Elucidation (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is critical for confirming its identity and molecular integrity. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂N₂O₆ nih.govnih.gov |

| Calculated Molecular Weight | 410.42 g/mol nih.govnih.govnih.gov |

| Calculated [M+H]⁺ | 411.42 Da |

| Typical Found [M+H]⁺ | 411.4 Da |

| Common Ionization Techniques | Electrospray Ionization (ESI), MALDI-Time of Flight (MALDI-TOF) nih.gov |

Qualitative Chemical Tests for Reaction Monitoring and Completion (e.g., Kaiser Test)

In the context of Solid-Phase Peptide Synthesis (SPPS), monitoring the completion of coupling and deprotection reactions is vital for achieving a high-quality final product. The Kaiser test is a rapid and sensitive qualitative colorimetric assay used for this purpose. acs.org It is particularly useful for detecting the presence of free primary amines on the solid-support resin. sci-hub.st

The test is based on the reaction of ninhydrin (B49086) with primary amines. In the presence of a primary amine, a bead sample taken from the reaction vessel will turn an intense blue. nih.gov This is used to confirm the successful removal of the Fmoc protecting group from the α-amino group of the growing peptide chain, which liberates a free primary amine ready for the next coupling step. sci-hub.st Conversely, after a coupling reaction, a negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling was successful and that there are no remaining free amines. If the test is positive after coupling, it signifies incomplete reaction, and a second coupling step is required. The Kaiser test is routinely used to monitor the deprotection of this compound and subsequent coupling reactions during the assembly of a peptide chain. cnr.itacs.org

Application of Advanced Spectroscopic Techniques for Peptide Conformational Studies

The incorporation of a non-natural amino acid like 2,3-diaminopropionic acid (Dap) can significantly influence the three-dimensional structure of a peptide. This, in turn, affects its biological activity and interaction with molecular targets. Advanced spectroscopic techniques are employed to study these conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atom-level information about peptide structure in solution. uzh.chyoutube.com Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to identify protons that are close in space, allowing for the determination of the peptide's 3D fold. uzh.chrsc.org For peptides containing Dap, NMR analysis can reveal the formation of specific structural motifs like β-turns or 3₁₀-helices. researchgate.netunipd.it These studies provide detailed insights into how the shorter side chain of Dap, compared to residues like lysine (B10760008), impacts local and global peptide conformation. sci-hub.stresearchgate.net

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. iaanalysis.com While not a direct measure of conformation, it provides critical data on the functional consequences of a peptide's structure. In this method, a target molecule (e.g., a protein receptor) is immobilized on a sensor chip, and the peptide containing the Dap residue is flowed over the surface. nih.goviaanalysis.com SPR measures changes in the refractive index at the surface, allowing for the quantitative determination of binding affinity (K_d), and the kinetics (association and dissociation rates) of the interaction. nih.govnih.gov This data is invaluable for understanding how the conformational changes induced by Dap incorporation affect the peptide's ability to bind to its biological target. nih.govnih.gov

Q & A

Q. What is the role of Fmoc-Dap(Aloc)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative critical for orthogonal protection strategies in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Aloc (allyloxycarbonyl) group protects the β-amino group of diaminopropionic acid (Dap). This dual protection enables sequential deprotection: Fmoc is removed with piperidine, and Aloc is selectively cleaved under mild conditions (e.g., Pd(0)/PhSiH₃ in DMF) without disturbing other protecting groups. This allows precise control over peptide chain elongation and post-synthetic modifications .

Q. What handling and storage protocols are recommended for this compound?

Store the compound at 4°C in a desiccated environment to prevent moisture-induced degradation. During synthesis, handle under inert gas (e.g., nitrogen or argon) to minimize oxidation. Pre-activate the resin with coupling agents like HATU/DIEA for efficient incorporation into peptide sequences .

Q. How does this compound differ from other Dap derivatives (e.g., Fmoc-Dap(Dde)-OH)?

The choice of protecting group determines deprotection conditions. Aloc removal requires Pd(0)-mediated catalysis, whereas Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) is cleaved with hydrazine. Aloc is preferred in multi-step syntheses requiring orthogonal deprotection, while Dde is used for selective modifications in branched peptides .

Advanced Research Questions

Q. How can researchers optimize Aloc deprotection to avoid side reactions in complex peptides?

- Reagent Optimization : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) with phenylsilane (PhSiH₃) in anhydrous DMF.

- Kinetic Monitoring : Track reaction progress via LC-MS to avoid overexposure to Pd(0), which may catalyze undesired side reactions (e.g., disulfide bond reduction).

- Workflow Integration : Perform Aloc deprotection after Fmoc removal and before final resin cleavage to minimize interference with other functional groups .

Q. What analytical methods ensure the purity and integrity of this compound during synthesis?

- HPLC Analysis : Use reverse-phase HPLC with a C18 column (≥98.5% purity threshold). Mobile phase: gradient of acetonitrile/water with 0.1% TFA. Retention time comparison against certified standards confirms identity .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (C₂₂H₂₂N₂O₆; MW 410.4 g/mol) and detects impurities like incomplete deprotection or oxidation byproducts .

Q. How does this compound enable the synthesis of cyclic or branched peptides?

The β-amino group of Dap, after Aloc deprotection, serves as a conjugation site for cyclization (e.g., via lactam bridges) or branching. For example:

- Cyclic Peptides : Use Dap as a scaffold for intramolecular amide bond formation.

- Branched Structures : Attach functional moieties (e.g., PEG chains, fluorophores) to the β-amino group post-deprotection. This strategy is critical for mimicking natural peptides (e.g., antimicrobials) or engineering drug delivery systems .

Q. What challenges arise when integrating this compound with other orthogonally protected residues?

- Deprotection Order : Plan sequential steps to avoid overlapping cleavage conditions (e.g., Aloc removal before acid-labile groups like Boc).

- Side Reactions : Pd(0) residues may persist; thorough washing with EDTA-containing buffers mitigates metal contamination.

- Scalability : Optimize coupling efficiency (≥95% per step) using double couplings or elevated temperatures (40–50°C) for sterically hindered sequences .

Methodological Considerations

Q. How is this compound synthesized and characterized for research use?

- Synthesis Route : Prepared via cross-metathesis of protected vinyl glycine derivatives, followed by hydrogenation and functional group protection.

- Quality Control : NMR (¹H/¹³C) confirms regioselective Aloc/Fmoc placement. FT-IR verifies carbonyl groups (C=O stretch at ~1700 cm⁻¹) .

Q. What are the limitations of this compound in automated peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.